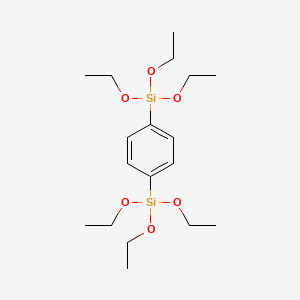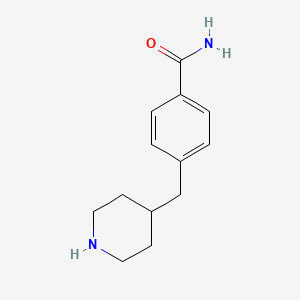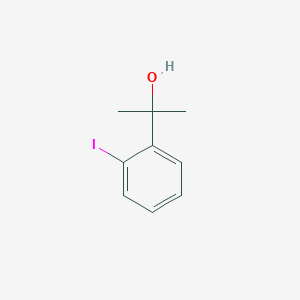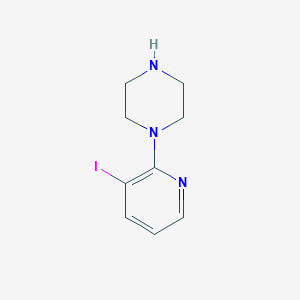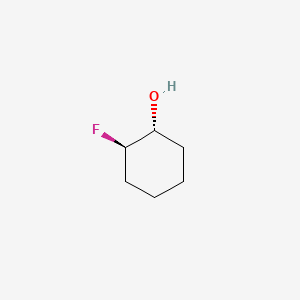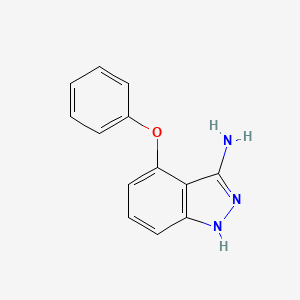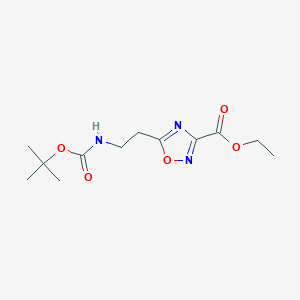
3-Phenyl-4'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4’-trifluoromethylpropiophenone is a chemical compound with the CAS Number: 67082-00-2 . It has a molecular weight of 278.27 . The IUPAC name for this compound is 3-phenyl-1-[4-(trifluoromethyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for 3-Phenyl-4’-trifluoromethylpropiophenone is 1S/C16H13F3O/c17-16(18,19)14-9-7-13(8-10-14)15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl-4’-trifluoromethylpropiophenone include its molecular weight (278.27) and its IUPAC name (3-phenyl-1-[4-(trifluoromethyl)phenyl]-1-propanone) . Unfortunately, specific properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroelectrochemical Properties
- The study by Aktaş Kamiloğlu et al. (2018) discusses the synthesis of new compounds related to 3-Phenyl-4'-trifluoromethylpropiophenone and their use in spectroelectrochemical applications. The synthesized phthalocyanines show properties suitable for electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Acid Dissociation Studies
- Ishimutsu, Hirose, and Sakurai (1977) studied the dissociation constants of compounds related to 3-Phenyl-4'-trifluoromethylpropiophenone, providing insights into their acid-base behavior in different environments (Ishimutsu et al., 1977).
Solvatochromic Properties and Switches
- The research by Nandi et al. (2012) on solvatochromic phenolates, which have structural similarities to 3-Phenyl-4'-trifluoromethylpropiophenone, examines their potential as solvatochromic switches and probes for solvent mixtures (Nandi et al., 2012).
Renewable Building Block for Benzoxazine
- Trejo-Machin et al. (2017) explored the use of phenolic compounds like 3-Phenyl-4'-trifluoromethylpropiophenone as renewable building blocks in the synthesis of benzoxazine, highlighting their application in material science (Trejo-Machin et al., 2017).
Preparation of Bilabelled Carboxylic Acids
- Baracchi et al. (1986) discuss the preparation of bilabelled acids using compounds structurally related to 3-Phenyl-4'-trifluoromethylpropiophenone, highlighting their importance in chemical synthesis and labeling studies (Baracchi et al., 1986).
Photocatalysis in Perfluorinated Compounds
- Maruo, Wada, and Yanagida (1992) examined the photocatalytic activities of perfluorinated compounds, which include derivatives of 3-Phenyl-4'-trifluoromethylpropiophenone, for applications like water photoreduction and photooxidation of benzene (Maruo et al., 1992).
Solvent-Free Synthesis of Coumarins
- The study by Escobar et al. (2015) on the synthesis of coumarins under solvent-free conditions involves compounds related to 3-Phenyl-4'-trifluoromethylpropiophenone, contributing to green chemistry and environmental sustainability (Escobar et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-9-7-13(8-10-14)15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQLTYUJYXYIKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469289 |
Source


|
| Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4'-trifluoromethylpropiophenone | |
CAS RN |
67082-00-2 |
Source


|
| Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

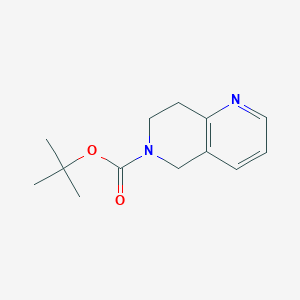
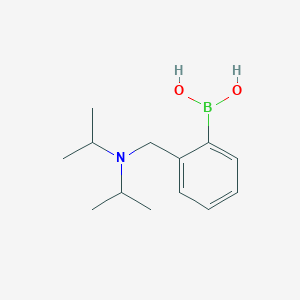


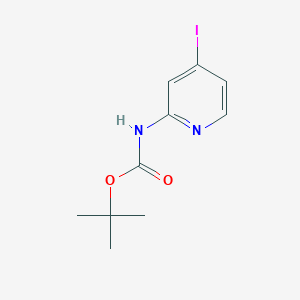
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)
acetic acid](/img/structure/B1313310.png)
